molecular formula C19H17ClO3 B3043061 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin CAS No. 720674-04-4

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin

Cat. No.: B3043061
CAS No.: 720674-04-4
M. Wt: 328.8 g/mol
InChI Key: MDEWDSYGLAQLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and three methyl groups attached to the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorocoumarin and 4 inverted exclamation mark -methoxyphenyl derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 6-chlorocoumarin and the 4 inverted exclamation mark -methoxyphenyl derivative in the presence of a suitable catalyst and solvent. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.

    Methylation: The final step involves the methylation of the coumarin core at positions 4, 5, and 7 using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Amino or thiol-substituted coumarins.

Scientific Research Applications

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-cyanochromone: Another chloro-substituted coumarin derivative with different functional groups.

    6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione: A structurally related compound with a pyrimidine core.

Uniqueness

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-4,5,7-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-10-9-15-16(12(3)18(10)20)11(2)17(19(21)23-15)13-5-7-14(22-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEWDSYGLAQLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C)C(=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin
Reactant of Route 2
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin
Reactant of Route 4
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4,5,7-trimethylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.